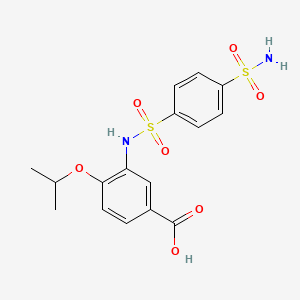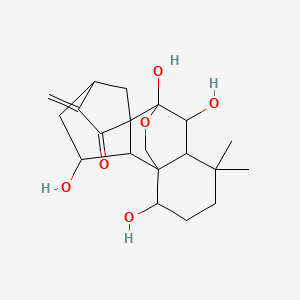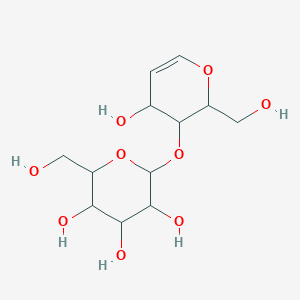![molecular formula C10H18N2O5S B12108874 2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-gamma-Glutamylcysteine ethyl ester is a derivative of gamma-glutamylcysteine, which is a dipeptide composed of glutamic acid and cysteine. This compound is known for its role as a precursor to glutathione, a crucial antioxidant in biological systems . N-gamma-Glutamylcysteine ethyl ester is utilized in various scientific research applications due to its ability to enhance intracellular glutathione levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-gamma-Glutamylcysteine ethyl ester typically involves the esterification of gamma-glutamylcysteine. One common method is the reaction of gamma-glutamylcysteine with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of N-gamma-Glutamylcysteine ethyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
化学反应分析
Types of Reactions
N-gamma-Glutamylcysteine ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides, which are important in redox biology.
Reduction: It can be reduced back to its thiol form, which is essential for its antioxidant properties.
Substitution: The ester group can be hydrolyzed to yield gamma-glutamylcysteine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Acidic or basic hydrolysis conditions can be employed to cleave the ester bond.
Major Products Formed
Oxidation: Disulfides and other oxidized forms of the compound.
Reduction: The thiol form of gamma-glutamylcysteine.
Substitution: Gamma-glutamylcysteine and ethanol.
科学研究应用
N-gamma-Glutamylcysteine ethyl ester has a wide range of scientific research applications:
作用机制
N-gamma-Glutamylcysteine ethyl ester exerts its effects primarily by increasing intracellular levels of glutathione. It is transported into cells where it is hydrolyzed to gamma-glutamylcysteine, which is then used in the synthesis of glutathione . The elevated glutathione levels help in scavenging reactive oxygen species and protecting cells from oxidative damage . The compound also influences various signaling pathways involved in cell survival and apoptosis .
相似化合物的比较
Similar Compounds
Gamma-Glutamylcysteine: The non-esterified form, which is also a precursor to glutathione.
Glutathione: The tripeptide composed of glutamic acid, cysteine, and glycine, which is the primary antioxidant in cells.
N-acetylcysteine: A cysteine derivative used as a mucolytic agent and antioxidant.
Uniqueness
N-gamma-Glutamylcysteine ethyl ester is unique due to its esterified form, which enhances its transport across cell membranes and increases its bioavailability compared to gamma-glutamylcysteine . This property makes it particularly useful in research applications where efficient delivery of the compound into cells is required .
属性
IUPAC Name |
2-amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEKVTHFAJJKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)






